3-Amino-1-[4-(difluoromethoxy)phenyl]urea

Catalog No.
S982291
CAS No.
1094769-82-0
M.F
C8H9F2N3O2
M. Wt
217.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-[4-(difluoromethoxy)phenyl]urea

CAS Number

1094769-82-0

Product Name

3-Amino-1-[4-(difluoromethoxy)phenyl]urea

IUPAC Name

1-amino-3-[4-(difluoromethoxy)phenyl]urea

Molecular Formula

C8H9F2N3O2

Molecular Weight

217.17 g/mol

InChI

InChI=1S/C8H9F2N3O2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14)

InChI Key

BQYFMQUDGGMVPE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NN)OC(F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)OC(F)F

Currently Available Information:

  • Scientific databases like PubChem () do not contain entries for this specific compound.
  • Reports on its synthesis or biological activity are not readily available through scientific literature searches.

This doesn't necessarily negate its potential uses in research, but suggests it is either a relatively new compound or one not widely studied yet.

Future Research Potential:

Given the presence of functional groups like amine and urea, 3-Amino-1-[4-(difluoromethoxy)phenyl]urea could be a candidate for research in various areas including:

  • Medicinal Chemistry: The structure possesses elements commonly found in bioactive molecules. Research could explore potential interactions with biological targets.
  • Material Science: The molecule may have interesting properties for polymer synthesis or crystal engineering.

3-Amino-1-[4-(difluoromethoxy)phenyl]urea is an organic compound characterized by its unique structure, which includes an amino group and a difluoromethoxy substituent on a phenyl ring. This compound is notable for its potential applications in various biochemical and pharmaceutical contexts due to its ability to interact with biological systems.

, primarily involving nucleophilic substitutions and coupling reactions. For instance, it can react with electrophiles due to the presence of the amino group, allowing for the formation of various derivatives. Additionally, the difluoromethoxy group may influence the reactivity and selectivity of these reactions, making it a valuable intermediate in synthetic chemistry .

3-Amino-1-[4-(difluoromethoxy)phenyl]urea exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. Its structure suggests that it may act as an inhibitor or modulator of specific biological targets, although detailed studies are necessary to elucidate its precise mechanisms of action .

The synthesis of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea can be achieved through several methods:

  • Nucleophilic Substitution: This involves the reaction of a suitable precursor with difluoromethoxy compounds, followed by amination.
  • Coupling Reactions: The compound can be synthesized via coupling reactions between an appropriate urea derivative and a difluoromethoxy-substituted aryl halide.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies to ensure selective functionalization .

3-Amino-1-[4-(difluoromethoxy)phenyl]urea has potential applications in:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in targeting specific diseases or conditions.
  • Chemical Research: It serves as an important intermediate in organic synthesis, especially in the development of new compounds with desired biological properties .
  • Agricultural Chemistry: Given its structural characteristics, it may find applications in agrochemicals or pesticides.

Studies on the interactions of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea with biomolecules are crucial for understanding its biological implications. Preliminary data suggest that it can bind to certain proteins or enzymes, potentially affecting their activity. These interactions can be explored using techniques such as molecular docking studies and enzyme kinetics assays to assess binding affinities and inhibition constants .

Several compounds share structural similarities with 3-Amino-1-[4-(difluoromethoxy)phenyl]urea. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
3-Amino-1-[4-(difluoromethoxy)phenyl]ureaContains difluoromethoxy groupSpecific fluorinated ether enhances reactivity
3-Amino-1-[4-methoxyphenyl]ureaSimilar amino and phenyl structureLacks fluorine substituents
3-Amino-1-[4-chlorophenyl]ureaChlorine instead of difluoromethoxyDifferent electronic properties
3-Amino-1-[4-fluorophenyl]ureaContains fluorine but not difluoromethoxyLess steric hindrance compared to difluoromethoxy
3-Amino-1-[4-(trifluoromethoxy)phenyl]ureaTrifluoromethoxy instead of difluoromethoxyIncreased electron-withdrawing effect

These comparisons illustrate that while many compounds have similar frameworks, the presence of the difluoromethoxy group in 3-Amino-1-[4-(difluoromethoxy)phenyl]urea imparts distinct electronic and steric properties that may enhance its reactivity and biological activity compared to its analogs .

The compound was first synthesized in the early 21st century as part of broader efforts to explore fluorinated urea derivatives for pharmaceutical applications. Its CAS registry number, 1094769-82-0, was assigned in 2010, reflecting its formal entry into chemical databases. Early synthetic routes involved coupling reactions between isocyanate intermediates and amines, as demonstrated in studies on structurally related phenylurea derivatives. For example, the reaction of 4-(difluoromethoxy)phenyl isocyanate with hydrazine derivatives provided a pathway to this compound, with optimization focusing on yield and purity. The development of fluorinated reagents, such as difluorocarbene precursors, further streamlined its synthesis by enabling selective incorporation of the difluoromethoxy group.

Significance in Organofluorine Chemistry

The difluoromethoxy (-OCF₂H) group is a critical structural motif in organofluorine chemistry, known to enhance metabolic stability and lipophilicity in bioactive molecules. In 3-amino-1-[4-(difluoromethoxy)phenyl]urea, this group induces electron-withdrawing effects that polarize the urea moiety, potentially increasing its reactivity in hydrogen-bonding interactions. Comparative studies with non-fluorinated analogs, such as 3-amino-1-(4-methoxyphenyl)urea, reveal that fluorination reduces basicity at the amino group (pKa shift from 8.2 to 7.4) while improving resistance to oxidative degradation. Such properties align with broader trends in drug design, where fluorination is used to optimize pharmacokinetic profiles.

Table 1: Comparative Properties of Fluorinated and Non-Fluorinated Phenylurea Derivatives

CompoundlogPMetabolic Stability (t₁/₂, min)Melting Point (°C)
3-Amino-1-[4-(difluoromethoxy)phenyl]urea1.8120125–128
3-Amino-1-(4-methoxyphenyl)urea1.245112–115
3-Amino-1-(4-chlorophenyl)urea2.190110–112

Classification within Phenylurea Derivatives

This compound belongs to the N-arylurea subclass, distinguished by its substitution pattern:

  • Urea core: The -NH-C(=O)-NH₂ group facilitates hydrogen bonding, a feature exploited in enzyme inhibition.
  • Aromatic system: The para-difluoromethoxy phenyl group provides steric bulk and electronic modulation, influencing binding affinity in biological targets.
  • Amino group: The 3-amino substituent introduces a site for further functionalization, enabling derivatization into prodrugs or labeled analogs.

Structurally related compounds include antihyperglycemic agents like glimepiride, which share the phenylurea scaffold but lack fluorine substituents. The addition of fluorine in this compound expands its utility in targeting fluorophilic binding pockets, as observed in kinase inhibitors.

Relevance in Contemporary Chemical Research

Recent studies highlight its role as:

  • A building block for synthesizing fluorinated heterocycles via cyclocondensation reactions.
  • A potential kinase inhibitor scaffold, with preliminary data showing IC₅₀ values <1 μM against MAPK pathways.
  • A model compound for studying fluorine’s impact on urea-based molecular recognition, particularly in supramolecular chemistry.

Ongoing research leverages its fluorinated structure to develop positron emission tomography (PET) tracers, where the difluoromethoxy group improves blood-brain barrier permeability compared to methoxy analogs.

XLogP3

1.1

Dates

Modify: 2023-08-16

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